1-(1-Adamantyl)butyl cyanide
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Overview
Description
1-(1-Adamantyl)butyl cyanide is an organic compound featuring an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and stability. The adamantane structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)butyl cyanide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, where a radical initiator is used to abstract a hydrogen atom from the adamantane, followed by the addition of a butyl cyanide group . This method often employs benzophenone as the hydrogen abstractor, yielding high-performance adamantane derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)butyl cyanide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: 1-(1-Adamantyl)butylamine.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-(1-Adamantyl)butyl cyanide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials, including high-energy fuels and lubricants.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)butyl cyanide involves its interaction with molecular targets through its adamantane moiety. The compound can penetrate biological membranes due to its lipophilicity, allowing it to reach intracellular targets. The cyanide group can participate in various biochemical reactions, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
1-Adamantylacetic acid: Shares the adamantane moiety but has an acetic acid functional group instead of a cyanide group.
1-Adamantyl isocyanide: Contains an isocyanide group, exhibiting different reactivity compared to the cyanide group.
1,3-Dehydroadamantane: An unsaturated adamantane derivative with unique reactivity due to the presence of double bonds.
Uniqueness: 1-(1-Adamantyl)butyl cyanide is unique due to the combination of the adamantane moiety and the butyl cyanide group, which imparts distinct physical and chemical properties. Its stability, lipophilicity, and reactivity make it valuable in various applications, distinguishing it from other adamantane derivatives.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-(1-adamantyl)pentanenitrile |
InChI |
InChI=1S/C15H23N/c1-2-3-14(10-16)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-14H,2-9H2,1H3 |
InChI Key |
WOVOGVXPAVNNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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